2,3,6,7-Tetrachloroquinoxaline

Catalog No.
S722893
CAS No.
25983-14-6
M.F
C8H2Cl4N2
M. Wt
267.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6,7-Tetrachloroquinoxaline

CAS Number

25983-14-6

Product Name

2,3,6,7-Tetrachloroquinoxaline

IUPAC Name

2,3,6,7-tetrachloroquinoxaline

Molecular Formula

C8H2Cl4N2

Molecular Weight

267.9 g/mol

InChI

InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H

InChI Key

GQWLQHHUPKCOJH-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl

The exact mass of the compound 2,3,6,7-Tetrachloroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,6,7-Tetrachloroquinoxaline is a fully chlorinated aromatic heterocyclic compound. The four electron-withdrawing chlorine atoms significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it a strong electron acceptor and a valuable precursor for n-type organic semiconductors and complex, electron-deficient molecular systems. [1] Its primary value in procurement is derived from its defined reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms serve as leaving groups for functionalization, and its inherent electronic properties which are directly conferred to downstream materials. [2]

Research Fit

Electrophilic heterocyclic building block for nucleophilic aromatic substitution
Broad utility across medicinal chemistry, agrochemical, and materials research
Available from multiple global suppliers with documented purity

Substituting 2,3,6,7-Tetrachloroquinoxaline with a less chlorinated analog, such as the common precursor 2,3-dichloroquinoxaline, is not a viable cost-saving measure and will lead to process failure or off-spec products. The number and position of chlorine atoms directly dictate the compound's electrochemical potential and reactivity. [1] Using a dichloro- substitute fundamentally alters the electronic properties of the resulting material, yielding a weaker electron acceptor. Furthermore, it eliminates two of the four key reaction sites required for synthesizing specific, highly functionalized target molecules like tetracyano- or tetra-alkoxy-substituted hexaazatriphenylene (HAT) derivatives, where all four chlorine atoms are intended for substitution.

Substitution Risk

Regiochemical reactivity
Other tetrachloroquinoxaline isomers lack the pyrazine-vs-benzene ring electronic differentiation that enables orthogonal functionalization.
Physical property divergence
Melting points, sublimation enthalpies, and crystal packing differ significantly among isomers, altering thermal processing behavior.
Supply discontinuity
Alternative tetrachloro isomers are often absent from standard catalogs, creating procurement barriers that simple substitution cannot resolve.

Enhanced Electron-Accepting Ability for n-Type Semiconductor Development

The electron-accepting capability of a quinoxaline core is significantly enhanced by the number of electron-withdrawing chloro-substituents. This directly impacts its suitability for n-type organic semiconductor applications where a low LUMO energy level is critical for efficient electron injection and transport. [1] While direct comparative data for 2,3,6,7-tetrachloroquinoxaline is not abundant, the established trend in related chlorinated heterocycles and quinones demonstrates that increasing chlorination leads to a less negative (more positive) reduction potential, signifying a stronger electron acceptor. [2] This makes the tetrachloro- form a more potent choice than di- or monochloro- analogs for creating materials with high electron affinity.

Evidence DimensionFirst Reduction Potential (E₁)
Target Compound DataSignificantly less negative (more positive) potential expected due to four Cl atoms.
Comparator Or BaselineLess-chlorinated quinoxalines (e.g., 2,3-dichloroquinoxaline) exhibit more negative reduction potentials.
Quantified DifferenceEach additional chlorine atom on a p-benzoquinone core, a related system, can shift the reduction potential positively by ~0.1-0.2 V, indicating a stronger oxidizing agent. [<a href="https://www.sciencedirect.com/science/article/abs/pii/S002207287480345X" target="_blank">2</a>]
ConditionsCyclic voltammetry in an aprotic solvent (e.g., DMF or acetonitrile) vs. a standard reference electrode.

For developing high-performance n-type semiconductors, maximizing electron affinity is crucial; this evidence shows that the level of chlorination is a primary tool for achieving this.

Combustion enthalpy
Head-to-head
ΔcHm° 314.0 kJ·mol⁻¹ lower vs. 2,3-dichloroquinoxaline
Greater thermodynamic stability supports long-term storage and higher thermal processing windows.
Rotating-bomb calorimetry, T = 298.15 K

Essential Precursor for Fully Substituted, High-Symmetry π-Extended Systems

2,3,6,7-Tetrachloroquinoxaline is a critical starting material for the synthesis of fully and symmetrically substituted discotic systems like hexaazatriphenylene (HAT) derivatives. [1] In these syntheses, all four chlorine atoms are displaced via nucleophilic aromatic substitution (SNAr) to attach functional groups (e.g., -CN, -OR, -SR). Using a comparator like 2,3-dichloroquinoxaline would fundamentally fail, as it lacks the two additional reaction sites on the benzo ring, making the synthesis of the desired tetra-substituted target molecule impossible. The tetrachloro- starting material is therefore non-negotiable for achieving these specific molecular architectures.

Evidence DimensionReactive Sites for Symmetrical Tetra-substitution
Target Compound DataFour available chlorine atoms (at positions 2, 3, 6, and 7) for SNAr.
Comparator Or Baseline2,3-Dichloroquinoxaline: Only two available chlorine atoms (at positions 2 and 3).
Quantified DifferenceProvides 100% more reactive sites for symmetric functionalization compared to 2,3-dichloroquinoxaline.
ConditionsNucleophilic aromatic substitution reactions, typically with amine, alkoxide, or thiolate nucleophiles in a polar aprotic solvent.

This dictates procurement for specific synthetic targets; if the final molecule requires four symmetrically-placed functional groups originating from the quinoxaline core, this is the only viable precursor.

Sublimation window
Head-to-head
347.16–361.17 K (≈34 K higher minimum vs. dichloro analog)
Elevated sublimation temperature supports high-temperature reactions and vacuum sublimation purification.
Knudsen mass-loss effusion technique
Supplier availability
Cross-study
4+ major global suppliers; 5,6,7,8- and 2,3,5,8-isomers absent or unavailable
Reliable procurement eliminates custom synthesis lead time.
Catalog-based comparison
SNAr selectivity
Class-level
Orthogonal reactivity: pyrazine C2 substitution with ammonia, 6,7-Cl preserved
Supports stepwise diversification as a bifunctional building block.
Class-level inference from nucleoside synthesis studies
Fungicidal screening
Data to verify
Activity against Erysiphe cichoracearum observed at screening concentrations
Context-dependent agrochemical relevance; limited comparative isomer data.
Greenhouse assay, wettable powder formulation

Core Building Block for n-Type Organic Field-Effect Transistors (OFETs) and Electron Transport Layers (ETLs)

The strong electron-accepting nature, imparted by its four chlorine atoms, makes this compound an ideal starting point for designing n-type organic semiconductors. Materials derived from it are suitable for use as electron transport layers in OLEDs or as the active channel material in OFETs, where high electron affinity is required for efficient device performance. [1]

Synthesis of Symmetrically Functionalized Discotic Liquid Crystals and 2D Materials

Its C2h symmetry and four reactive sites make it the required precursor for creating highly ordered, disc-shaped molecules like tetra-substituted hexaazatriphenylenes. These molecules are known to self-assemble into columnar structures, which are investigated for applications as charge-transporting liquid crystals or components of 2D conductive metal-organic frameworks (MOFs). [2]

Precursor for Molecular Scaffolds in Chemosensors and Porous Polymers

The ability to replace all four chlorine atoms with specific functional groups allows for the construction of precisely engineered molecular cavities and frameworks. This makes it a valuable precursor for developing chemosensors where binding sites are synthetically installed, or for creating microporous organic polymers with tailored pore environments for gas storage and separation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antiviral nucleoside synthesis
Regioselective pyrazine reactivity
Orthogonal functionalization in nucleoside library construction
Fungicidal lead optimization
Agrochemical screening activity
SAR reproducibility with documented purity from multiple suppliers
High‑temperature synthesis & purification
Elevated sublimation enthalpy
Thermal processing compatibility under extended heating
Organic electronics building block
Electron-deficient π‑system
Vacuum thermal evaporation processability

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3,6,7-Tetrachloroquinoxaline

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